Bicyclo[3.3.2]decan-2-one
Description
Properties
CAS No. |
54031-43-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
bicyclo[3.3.2]decan-2-one |
InChI |
InChI=1S/C10H16O/c11-10-7-5-8-2-1-3-9(10)6-4-8/h8-9H,1-7H2 |
InChI Key |
DSLZDEOWELNEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Acyloin Condensation of Diesters
One of the classical approaches to this compound derivatives involves the acyloin condensation of diesters related to cyclooctane derivatives.
- Starting Material: Diethyl cyclooctane-1,5-dicarboxylate
- Reagents: Trimethylsilyl chloride (TMSCl) to form bis(trimethylsilyl) diol intermediates, followed by treatment with potassium tert-butoxide in dimethyl sulfoxide (DMSO) to generate bicyclo[3.3.2]decene-9,10-semidione intermediates.
- Mechanism: The acyloin condensation promotes intramolecular coupling to form the bicyclic ketone framework.
- Reference: This method was reported in an electron spin resonance (ESR) study and further elaborated in a thesis on bicyclo(3.3.2)decanone chemistry.
Ring Expansion via Diazomethane Reaction
Ring expansion of bicyclic ketones using diazomethane is a versatile method to access homologous bicyclic ketones, including this compound.
- Starting Material: Bicyclo[3.3.1]nonane-2,6-dione or related bicyclic diketones.
- Reagents and Conditions: Diazomethane in methanol solution reacts with bicyclic diketones at low temperatures (-10 °C) in the presence of potassium hydroxide and N-nitroso-N-methyl-p-toluenesulfonamide.
- Outcome: Formation of this compound derivatives via ring expansion and rearrangement.
- Yields: Moderate to good yields (around 50-70%) depending on solvent and reaction conditions.
- Notes: Use of diazomethane in ether or tetrahydrofuran results in lower yields compared to methanol.
- Reference: Detailed in a study on bicyclo[3.3.1]nonane derivatives and their ring expansions.
Synthetic Route via Homologation and Decarboxylation
A more recent synthetic strategy involves:
- Step 1: Bridging of a Meerwein ester to its double homologue to form 1,8-dicarbomethoxy-tricyclo(4,3,1,1')undecane.
- Step 2: Regio-specific decarboxylation to achieve 1,8-disubstitution in the homo-adamantane skeleton.
- Step 3: Subsequent degradative steps yielding 7-exo-methylene bicyclo[3.3.2]decan-3-one, which can be further manipulated to this compound.
- Structural Confirmation: X-ray crystallographic analysis confirms regio-specificity and conformation.
- Reference: This approach is described in a doctoral thesis focusing on bridgehead reactivity and synthetic routes to disubstituted bicyclo[3.3.2]decanes.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acyloin Condensation | Diethyl cyclooctane-1,5-dicarboxylate | TMSCl, potassium tert-butoxide, DMSO | Moderate | Direct formation of bicyclic ketone | Requires handling of sensitive reagents |
| Diazomethane Ring Expansion | Bicyclo[3.3.1]nonane-2,6-dione | Diazomethane (methanol), KOH, N-nitroso reagent | 50-70 | Effective ring expansion | Diazomethane is toxic and explosive |
| Homologation & Decarboxylation | Meerwein ester derivatives | Regio-specific decarboxylation, degradative steps | Moderate | High regioselectivity, structural control | Multi-step synthesis, complex intermediates |
Mechanistic Insights and Reactivity Considerations
- The acyloin condensation exploits the intramolecular coupling of diesters to form the bicyclic ketone. The presence of trimethylsilyl groups stabilizes intermediates and facilitates cyclization.
- The diazomethane reaction proceeds via carbene insertion and ring expansion, a well-known method for homologating cyclic ketones. Solvent choice significantly influences yield and selectivity.
- The homologation and decarboxylation approach allows for regio-specific functionalization and access to disubstituted bicyclo[3.3.2]decanes, providing a versatile platform for further synthetic elaboration.
Summary and Outlook
The preparation of this compound can be achieved by multiple synthetic strategies, each with distinct advantages and challenges:
- Acyloin condensation offers a straightforward route from diesters but requires careful control of reaction conditions.
- Diazomethane-mediated ring expansion is effective but involves hazardous reagents.
- Homologation and regio-specific decarboxylation provide advanced synthetic control for substituted derivatives.
Future research may focus on developing safer, more efficient catalytic methods and exploring asymmetric synthesis routes to access enantiomerically pure this compound derivatives.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.2]decan-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[3.3.2]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of bicyclo[3.3.2]decan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Structural Analogues: Bicyclic Ketones
Bicyclo[3.3.2]decan-2-one belongs to a broader class of bicyclic ketones. Below is a comparative analysis with analogous compounds:
Key Observations :
- Ring Strain : this compound exhibits moderate strain compared to [2.2.2] (lower strain) and [3.1.0] (higher strain) frameworks. This affects reactivity in substitution and addition reactions .
- Stereochemical Rigidity: The [3.3.2] system’s rigidity makes it advantageous for designing conformationally restricted bioactive molecules, unlike flexible monocyclic analogues like 2-cyclopentylcyclopentanone .
Reactivity in Palladium-Catalyzed Reactions
This compound derivatives demonstrate distinct reactivity compared to other bicyclic systems. For example:
Pharmacological Relevance
However, structurally related bicyclic compounds exhibit significant bioactivity:
Stability in Crystalline Form
X-ray studies of bicyclo[3.3.2]decane derivatives show stable dicationic moieties, suggesting that the ketone form is similarly resistant to decomposition under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
